molecular formula C10H12F3N3O2 B8107180 Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B8107180
M. Wt: 263.22 g/mol
InChI Key: SKMIDBXMMYXEAW-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a trifluoromethyl (-CF₃) group at position 3 and an ethyl ester (-COOEt) at position 6. This compound is of interest in medicinal chemistry for its structural versatility and the electron-withdrawing effects of the -CF₃ group, which can modulate bioactivity and pharmacokinetics.

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-8(17)6-4-3-5-16-7(6)14-15-9(16)10(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIDBXMMYXEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN2C1=NN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2007908-79-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects and other pharmacological applications.

  • Molecular Formula : C10H12F3N3O2
  • Molecular Weight : 263.22 g/mol
  • Purity : >95%

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazolo derivatives, including this compound. In particular, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
IndomethacinTBDTBD

Preliminary results suggest that this compound may significantly inhibit COX-2 activity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of triazolo derivatives indicates that modifications in the molecular structure can enhance biological activity. For instance:

  • Trifluoromethyl Group : The presence of a trifluoromethyl group is associated with increased potency against specific targets.
  • Tetrahydro Structure : The tetrahydro configuration contributes to improved binding affinity and bioavailability .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibited significant cytotoxicity against cancer cell lines such as HeLa and L363. The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models showed that the compound effectively reduced inflammation similar to established non-steroidal anti-inflammatory drugs (NSAIDs). The effective dose (ED50) values were comparable to those of indomethacin .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents.

Antidiabetic Agents

This compound has been identified as a precursor in the synthesis of DPP-4 inhibitors like sitagliptin, which is widely used for managing type 2 diabetes mellitus. Dipeptidyl peptidase-4 (DPP-4) inhibitors function by increasing incretin levels to enhance insulin secretion and decrease glucagon levels post-meal . The synthesis method for producing this compound from readily available starting materials has been optimized to reduce byproducts and improve yield, making it suitable for industrial production .

Anticancer Activity

Recent studies have indicated that derivatives of triazole-fused pyrazines exhibit antiproliferative effects against various cancer cell lines. This compound and its analogs have been evaluated for their activity against human colon cancer cell lines (HCT-116 and HT-29), showing promising results in inhibiting cell proliferation . This suggests potential applications in cancer therapeutics.

Pharmacological Significance

The triazole scaffold is a core component in many pharmacologically active compounds. Its derivatives are known for diverse activities including:

  • Antimicrobial : Compounds with triazole rings often exhibit significant antimicrobial properties.
  • Anti-inflammatory : Some derivatives have shown efficacy in reducing inflammation.
  • Analgesic : Pain relief properties have been documented in related compounds .

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyridine Derivatives

Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
  • Key Differences :
    • Ring Junction : The triazolo ring is fused at positions [1,5-a] instead of [4,3-a], altering nitrogen atom positions and electronic distribution.
    • Substituent Position : The -CF₃ group is at position 2 rather than 3.
  • Implications : Positional isomerism may affect binding to biological targets. The [1,5-a] fusion could reduce steric hindrance compared to the target compound.
  • Reference :
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • Key Differences :
    • Substituents : Lacks both the -CF₃ group (replaced by ethyl at position 3) and the ethyl ester (replaced by methyl at position 8).
  • Implications : Reduced lipophilicity due to the absence of -CF₃ and ester groups. Methyl substitution may lower metabolic stability.
  • Reference :

Heterocyclic Core Modifications

8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • Key Differences :
    • Core Structure : Pyrazine replaces pyridine, introducing an additional nitrogen atom.
    • Substituent at Position 8 : Phenyl group instead of ethyl ester.
  • Implications : Pyrazine’s electron-deficient nature may enhance interactions with π-acceptor targets. The phenyl group increases hydrophobicity.
  • Reference :
8-Chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines
  • Key Differences :
    • Core Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.
    • Substituents : Chloro group at position 8 and variable groups at position 4.
  • Implications : Pyridazine’s increased polarity may improve aqueous solubility. Chloro substituents offer different electronic effects compared to -CF₃.
  • Reference :

Functional Group Variations

2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
  • Key Differences :
    • Substituent at Position 3 : Ethylamine (-CH₂CH₂NH₂) replaces -CF₃.
  • Reference :
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Differences: Core Structure: Imidazo-pyridine instead of triazolo-pyridine. Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects.
  • Reference :

Preparation Methods

Methodology

The CN103613594A patent outlines a two-step process:

  • Cyclization : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 4-methoxybenzoic acid) in POCl₃ under ultrasonic irradiation (80–150°C, 3 hours).

  • Esterification : The resultant triazolopyridine intermediate undergoes esterification with ethanol in acidic conditions.

Key Data

Substituted Benzoic AcidYield (%)Melting Point (°C)Purity (HPLC)
4-Methoxybenzoic acid70123–127>99%
3-Nitrobenzoic acid40148–15198.5%
4-Fluorobenzoic acid38112–11497.8%

Advantages :

  • Ultrasonic radiation reduces reaction time (3 hours vs. 12–24 hours conventionally).

  • POCl₃ acts as both solvent and dehydrating agent, simplifying purification.

Limitations :

  • Lower yields with electron-withdrawing substituents (e.g., nitro groups).

Multi-Component Reaction (Trifluoroacetimidoyl Chloride Route)

Methodology

Frontiers in Chemistry describes a metal-free approach:

  • Reagents : Trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen).

  • Conditions : TFA (20 mol%) in toluene at 100°C for 12 hours.

Key Data

ParameterValue
Yield (3-trifluoromethyl-1,2,4-triazole)53% (batch)
Scalability (5 mmol)50–55% yield retained
Purity (HPLC)99.1%

Mechanistic Insight :

  • TFA catalyzes imine formation and cyclization, avoiding transition metals.

  • TFBen facilitates C–N bond formation via a [3+2] cycloaddition pathway.

Hydrogenation and Cyclodehydration (Palladium-Catalyzed)

Methodology

CN102796104A and WO2004080958A2 detail a five-step synthesis:

  • Hydrazine Acylation : Ethyl trifluoroacetate reacts with hydrazine hydrate.

  • Cyclodehydration : Bis-hydrazide intermediate treated with POCl₃ to form 2-(chloromethyl)-1,3,4-oxadiazole.

  • Amidine Formation : Reaction with ethylenediamine at 0–5°C.

  • Hydrogenation : Pd/C-mediated reduction under H₂ (4 bar, 23–25°C).

  • Esterification : Ethanol and HCl yield the final carboxylate.

Key Data

StepYield (%)Purity (HPLC)
Cyclodehydration7293.3%
Hydrogenation8599.1%
Final product6599.3%

Advantages :

  • High purity suitable for pharmaceutical applications.

  • Scalable to industrial production.

Continuous Flow Synthesis (Triazolopyridine-N-Oxide Route)

Methodology

European Journal of Organic Chemistry reports:

  • Condensation : Sulfilimine reacts with nitrile oxide in flow reactor (residence time: 3.5 minutes).

  • Deoxygenation : Catalytic hydrogenation removes the N-oxide group.

Key Data

ParameterBatch vs. Flow
Yield31% vs. 53%
Reaction Time4 hours vs. 3.5 min
Byproduct Formation22% vs. <5%

Advantages :

  • Enhanced efficiency and reduced side reactions.

  • Ideal for lab-scale rapid synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Ultrasonic Cyclization40–7097–99ModerateShort reaction time
Multi-Component Reaction53–5599.1HighMetal-free, green chemistry
Hydrogenation Route65–8599.3IndustrialHigh purity
Continuous Flow53>98Lab-scaleRapid, minimal byproducts

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via tandem cyclization reactions. A common approach involves reacting trifluoromethyl-substituted precursors (e.g., trifluoromethylpyrazole derivatives) with cyclic amines under basic conditions. For example, a bromoester intermediate like ethyl 4-bromo-3-methylbut-2-enoate can react with a trifluoromethyl-triazole precursor in DMF with potassium carbonate as a base, followed by purification via column chromatography . Key intermediates are characterized using:

  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., trifluoromethyl group integration at δ ~110-120 ppm in 13C NMR) .
  • IR Spectroscopy : To detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100-1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peaks matching calculated values within 5 ppm) .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of trifluoromethyl-triazolopyridine derivatives?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates .
  • Catalysis : Transition metals (e.g., Pd or Cu) may facilitate C–N bond formation in challenging cyclization steps .
  • Temperature Control : Reflux conditions (80–100°C) are critical for cyclization but require careful monitoring to avoid decomposition of trifluoromethyl groups .
  • Additives : Molecular sieves or dehydrating agents (e.g., P₂O₅) improve yields in moisture-sensitive reactions .

Data from analogous compounds show yield improvements from ~50% to >75% after optimization .

Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities in trifluoromethyl-triazolopyridines?

  • X-ray Crystallography : Resolves regiochemistry and confirms fused-ring systems. For example, dihedral angles between the triazole and pyridine rings (e.g., 55.6°–72.6°) distinguish substituent orientations .
  • Multinuclear NMR : 19F NMR identifies trifluoromethyl environments (δ −60 to −70 ppm), while 2D NMR (COSY, HSQC) maps coupling between adjacent protons .
  • IR and Raman Spectroscopy : Differentiate between tautomeric forms (e.g., triazole vs. pyridine NH stretches) .

Advanced: How does the trifluoromethyl group influence the biological activity of triazolopyridine derivatives?

The trifluoromethyl group enhances:

  • Metabolic Stability : By resisting oxidative degradation in cytochrome P450 assays .
  • Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (e.g., measured via Caco-2 cell assays) .
  • Target Binding : The group’s electronegativity strengthens hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
    Structure-activity relationship (SAR) studies on analogs show EC50 improvements from μM to nM ranges in antifungal and anticancer assays .

Basic: What are the key challenges in purifying Ethyl 3-(trifluoromethyl)-triazolopyridine derivatives?

  • Hydrophobicity : Requires reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
  • Byproduct Formation : Bromoester intermediates may undergo hydrolysis, necessitating pH control (pH 6–7) during extraction .
  • Crystallization : Slow evaporation from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals (>95% by HPLC) .

Advanced: How can computational methods predict the reactivity of trifluoromethyl-triazolopyridines in nucleophilic substitution reactions?

  • DFT Calculations : Predict electrophilic centers using Fukui indices (e.g., C-8 in the pyridine ring as the most reactive site) .
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMF stabilizes carbocation intermediates) .
  • Docking Studies : Guide functionalization for target-specific analogs (e.g., adding electron-withdrawing groups to enhance kinase inhibition) .

Basic: What safety protocols are recommended for handling trifluoromethyl-triazolopyridines in the laboratory?

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HF or toxic gases (e.g., during acid hydrolysis) .
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 7–8) .

Advanced: How do structural modifications at the 8-carboxylate position affect the compound’s pharmacokinetics?

  • Ester vs. Carboxylic Acid : Ethyl esters improve oral bioavailability by resisting first-pass metabolism (t1/2 increases from 2h to 6h in rat models) .
  • Prodrug Strategies : Hydrolysis to the free acid enhances target binding but reduces BBB penetration (measured via in situ brain perfusion) .

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